(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane
Description
Properties
IUPAC Name |
(4S)-4-[(1R)-2-azido-1-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-14(2)19-10-13(20-14)12(8-16-17-15)18-9-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANFIYHLHBBCF-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(CN=[N+]=[N-])OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H](CN=[N+]=[N-])OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584313 | |
| Record name | (4S)-4-[(1R)-2-azido-1-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228077-93-7 | |
| Record name | (4S)-4-[(1R)-2-azido-1-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228077-93-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of Trisacetonide Intermediate
D-Mannitol (20 ) undergoes acetonide protection using acetone and sulfuric acid, yielding trisacetonide 21 (Scheme 1). This step selectively protects vicinal diols, leaving primary alcohols exposed for subsequent functionalization. The reaction is typically conducted at room temperature for 12–24 hours, achieving yields exceeding 85%.
Selective Hydrolysis and Alkylation
Controlled hydrolysis of trisacetonide 21 in 70% aqueous acetic acid at 40°C produces 3,4-O-isopropylidene-D-mannitol (22 ), which retains two primary hydroxyl groups. These hydroxyls are selectively benzylated using benzyl bromide in the presence of a base such as sodium hydride, forming diether 23 . The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, with yields of 75–80%.
Williamson Ether Synthesis and Periodate Cleavage
Diether 23 undergoes a Williamson ether synthesis with 4-iodobenzyl bromide to install the benzyloxyethyl side chain, yielding tetraether 24 . Subsequent hydrolysis of the remaining acetonide group in 24 with aqueous HCl generates glycol 25 , which is subjected to oxidative cleavage using sodium periodate (NaIO₄). This step cleaves the C3–C4 bond, producing two identical (R)-configured aldehyde intermediates.
Table 1: Key Steps in the D-Mannitol Route
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Acetone, H₂SO₄ | 21 | 85 |
| 2 | 70% AcOH, 40°C | 22 | 90 |
| 3 | BnBr, NaH, THF | 23 | 78 |
| 4 | 4-Iodo-BnBr, K₂CO₃ | 24 | 70 |
| 5 | NaIO₄, H₂O/CH₃CN | Aldehyde | 65 |
| 6 | NaN₃, MeOH/HCl | Target | 60 |
Alternative Stereoselective Approaches
While the D-mannitol route is predominant, alternative strategies have been explored to access the (4S,1R) configuration.
Asymmetric Epoxidation and Ring-Opening
A less common method involves asymmetric epoxidation of allylic alcohols followed by azide ring-opening. For example, Jacobsen’s catalyst has been employed to epoxidize allylic benzyl ethers, with subsequent regioselective azide attack at the less hindered epoxide carbon. However, this method struggles to achieve the high stereoselectivity (>90% ee) required for pharmaceutical applications.
Enzymatic Resolution
Racemic mixtures of precursor alcohols have been resolved using lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) shows moderate selectivity (E = 12) for the (R)-enantiomer of 1-(benzyloxy)-2-azidoethanol, enabling kinetic resolution. While environmentally benign, this approach requires additional steps to recycle the undesired enantiomer.
Critical Analysis of Methodologies
Yield Optimization Challenges
The D-mannitol route’s overall yield (60%) is limited by the periodate cleavage step, which generates stoichiometric waste. Recent efforts substitute NaIO₄ with catalytic OsO₄ and N-methylmorpholine N-oxide (NMO) to improve atom economy, though scalability remains problematic.
Stereochemical Integrity
The (4S,1R) configuration is rigorously preserved through the chiral pool strategy. X-ray crystallography of intermediate 23 confirms retention of D-mannitol’s original stereochemistry. In contrast, asymmetric synthesis routes risk epimerization during azide installation, necessitating stringent temperature control (−20°C).
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, benzyl halides.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds with azido groups exhibit antiviral properties. For instance, research has shown that derivatives similar to (4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane can inhibit viral replication, including that of SARS-CoV-2 . This suggests potential applications in developing antiviral drugs.
Synthesis of Bioactive Molecules
The compound serves as a precursor for synthesizing various bioactive molecules. Its azido group can undergo click chemistry reactions, facilitating the creation of complex structures used in pharmacological research.
Polymer Chemistry
The unique functionalities of this compound allow it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of polymers.
Nanomaterials
Research indicates that this compound can be utilized in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for creating nanostructures with specific electronic properties.
Case Study 1: Antiviral Compound Development
A study focused on synthesizing derivatives from this compound demonstrated its efficacy against viral infections. The synthesized compounds showed promising results in inhibiting viral replication in vitro, highlighting their potential as therapeutic agents .
Case Study 2: Polymer Enhancement
In another investigation, researchers explored the use of this compound in enhancing polymer properties. When incorporated into a polyvinyl chloride (PVC) matrix, it significantly improved tensile strength and thermal stability compared to control samples without the compound.
Mechanism of Action
The mechanism of action of (4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including bioconjugation and materials science.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxepane: Contains a dioxepane ring, offering different reactivity and properties.
Biological Activity
(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane is a compound that falls within the category of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dioxolane ring, an azido group, and a benzyloxy substituent that contribute to its unique properties.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors through methods such as acetalization or using catalytic systems. The synthesis process has been optimized to yield high purity and enantiomeric excess.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. A study on 1,3-dioxolanes demonstrated that several derivatives displayed potent activity against various bacterial strains:
| Compound | Bacterial Strains Tested | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625–1250 |
| Compound 2 | Staphylococcus epidermidis | 500–1000 |
| Compound 3 | Pseudomonas aeruginosa | 250–500 |
| Compound 4 | Enterococcus faecalis | 625 |
The minimum inhibitory concentration (MIC) values indicate a promising potential for these compounds in combating bacterial infections .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. In studies involving various dioxolanes:
| Compound | Fungal Strain Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | 250–500 |
| Compound B | Aspergillus niger | 500–1000 |
These results highlight the compound's effectiveness against common fungal pathogens .
Case Studies
Several case studies have assessed the biological activity of dioxolane derivatives:
- Study on Antibacterial Properties : A series of dioxolanes were synthesized and tested against clinical isolates of Staphylococcus aureus. The results indicated that specific structural modifications enhanced antibacterial potency significantly.
- Antifungal Efficacy Assessment : Another investigation focused on the antifungal activity of dioxolane derivatives against Candida albicans. The study revealed that compounds with specific functional groups exhibited higher activity compared to others.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : and NMR are essential. For example, the dioxolane’s methyl groups (δ 1.2–1.4 ppm) and chiral center protons (δ 4.0–4.5 ppm) confirm regiochemistry. NOESY or COSY can validate spatial proximity of stereocenters .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₅H₁₉N₃O₃), while GC-MS detects volatile impurities.
- Polarimetry : Specific optical rotation ([α]) quantifies enantiomeric excess, critical for chiral intermediates .
Advanced Question: How does the stability of the azide group influence experimental design, and what precautions are necessary during handling?
Q. Methodological Answer :
- Thermal Stability : Azides decompose exothermically above 60°C. Use low-temperature reactions (e.g., <40°C) and avoid concentrated solutions. For example, azide introduction via NaN₃ should occur in aqueous/organic biphasic systems to mitigate explosion risks .
- Light Sensitivity : Protect from UV light to prevent nitrene formation. Amber glassware or aluminum foil wrapping is recommended.
- Analytical Monitoring : Track azide integrity via FT-IR (peak at ~2100 cm) and TLC (Rf comparison with standards) .
Basic Question: What theoretical frameworks guide the design of experiments involving this compound?
Q. Methodological Answer :
- Retrosynthetic Analysis : Break the molecule into chiral building blocks (e.g., dioxolane core, benzyloxy-azide side chain). Prioritize steps with high atom economy, such as ring-opening/closure strategies for dioxolane formation .
- Stereoelectronic Theory : Predict reactivity at stereocenters using frontier molecular orbital (FMO) analysis. For example, the (4S) configuration may influence nucleophilic attack trajectories during functionalization .
Advanced Question: How can researchers integrate computational modeling (e.g., COMSOL, DFT) to optimize reaction pathways for this compound?
Q. Methodological Answer :
- Transition State Modeling : Use Gaussian or ORCA for DFT calculations to identify energetically favorable pathways. For example, simulate azide substitution barriers to optimize catalyst choice .
- Process Simulation : COMSOL Multiphysics models heat/mass transfer in scaled-up syntheses, predicting hotspots or mixing inefficiencies. This is critical for azide-containing reactions due to thermal risks .
Basic Question: What are the best practices for storing and handling this compound to ensure long-term stability?
Q. Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Desiccate to protect moisture-sensitive dioxolane rings .
- Handling Protocols : Use explosion-proof fume hoods, antistatic equipment, and personal protective gear (gloves, face shields). Avoid metal spatulas to prevent catalytic decomposition .
Advanced Question: How can crystallography resolve ambiguities in stereochemical assignments for this compound?
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow vapor diffusion (e.g., hexane/EtOAC). SC-XRD provides absolute configuration data, critical for validating NMR-based stereochemical assignments. For example, analogous dioxolane derivatives show characteristic dihedral angles (55–65°) between the dioxolane ring and substituents .
Basic Question: What are the potential applications of this compound in asymmetric catalysis or medicinal chemistry?
Q. Methodological Answer :
- Chiral Auxiliary : The dioxolane core can template asymmetric inductions in aldol or Michael additions.
- Click Chemistry : The azide group enables Huisgen cycloaddition with alkynes for bioconjugation or probe synthesis .
Advanced Question: How can researchers address methodological errors in stereochemical analysis during synthesis?
Q. Methodological Answer :
- Redundant Characterization : Combine NMR, polarimetry, and X-ray crystallography. For example, conflicting NOE effects in NMR may require SC-XRD for resolution .
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and quantify ee% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
